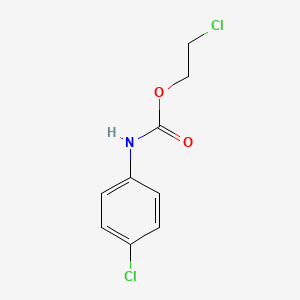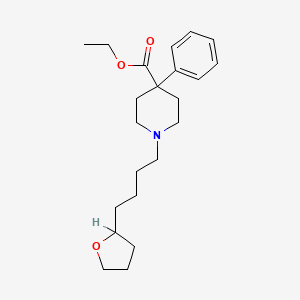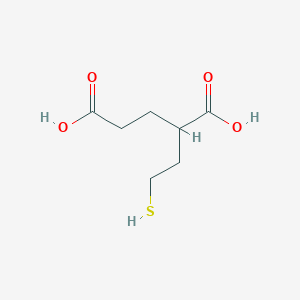
2-chloroethyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with 2-chloroethyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-chloroaniline+2-chloroethyl chloroformate→2-chloroethyl N-(4-chlorophenyl)carbamate+HCl
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamate and the corresponding hydrochloride salt.
Hydrolysis: The major products are 4-chloroaniline and 2-chloroethanol.
Scientific Research Applications
2-chloroethyl N-(4-chlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(4-chlorophenyl)carbamate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This alkylation process can disrupt normal cellular functions and is the basis for its use in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(3-chlorophenyl)carbamate: Similar structure but with the chlorine atom on the phenyl ring in a different position.
2-chloroethyl N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
2-chloroethyl N-(4-chlorophenyl)carbamate is unique due to its specific chlorine substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This unique structure makes it a valuable tool in research applications where specific molecular interactions are studied .
Properties
CAS No. |
25217-18-9 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-chloroethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI Key |
ZJFHLTWUBUCUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCl)Cl |
Key on ui other cas no. |
25217-18-9 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)


